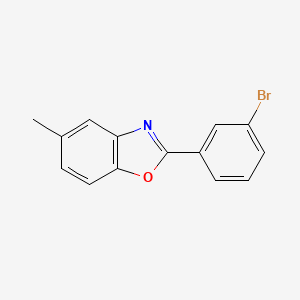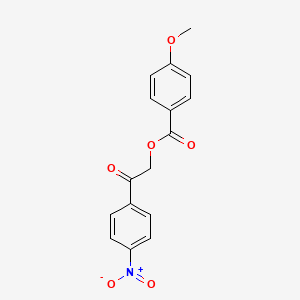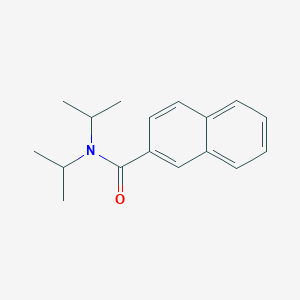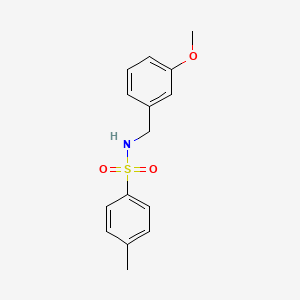![molecular formula C10H21N2O4P B5854262 {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.3 g/mol. CGP 37849 has been widely used in scientific research for its ability to modulate NMDA receptor function.
作用机制
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. As a result, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 reduces the activation of the NMDA receptor and inhibits the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849.
Biochemical and Physiological Effects:
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. In addition, {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. Another advantage is its neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases. However, one limitation of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 is its relatively short half-life, which requires frequent administration in animal experiments.
未来方向
There are several future directions for research on {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further studies on the mechanisms underlying the neuroprotective effects of {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 and its potential therapeutic applications in neurodegenerative diseases.
合成方法
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 can be synthesized by the reaction of 4-morpholinylmethylamine with acetyl(ethyl)amino)methylphosphonic dichloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature under nitrogen. The resulting product is then purified by recrystallization from ethanol.
科学研究应用
{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid 37849 has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
属性
IUPAC Name |
[acetyl(ethyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O4P/c1-3-12(10(2)13)9-17(14,15)8-11-4-6-16-7-5-11/h3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBZRCXQOJLAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CP(=O)(CN1CCOCC1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[Acetyl(ethyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)




![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)